In Vitro Potency Comparison: Hepcidin vs. Minihepcidin PR73 vs. PTG-300
In an in vitro ferroportin internalization assay, native hepcidin exhibited an EC50 of 67.8 nM [1]. In contrast, the engineered hepcidin mimetic PTG-300 (Rusfertide) demonstrated an EC50 of 6.12 nM in the same assay format, representing an 11-fold increase in potency [1]. Separately, the minihepcidin PR73, which consists of only the first 9 N-terminal residues, has been shown to be 'more potent than hepcidin' [2], though direct quantitative comparison of EC50 values in identical conditions is less standardized. Furthermore, the most active cyclic analog of PR73 (mHS17) was found to be approximately ten times less active than the linear minihepcidin PR73 [3], highlighting the non-linear relationship between structural simplification and functional activity.
| Evidence Dimension | In vitro potency for ferroportin internalization |
|---|---|
| Target Compound Data | EC50 = 67.8 nM |
| Comparator Or Baseline | PTG-300: EC50 = 6.12 nM; Minihepcidin PR73: 'more potent' (qualitative); Cyclic mHS17: ~10x less active than PR73 |
| Quantified Difference | PTG-300 is 11.1-fold more potent than native hepcidin; mHS17 is ~10-fold less potent than PR73 |
| Conditions | In vitro ferroportin internalization assay |
Why This Matters
Native hepcidin serves as the essential reference standard for calibrating the potency of novel mimetics and for validating assays intended to measure endogenous hepcidin bioactivity.
- [1] Bourne, G. T., et al. (2018). Hepcidin Peptidomimetics - Oral Efficacy in Pre-Clinical Disease Model of Iron Overload. Blood, 132(Supplement 1), 2336. View Source
- [2] Casu, C., Nemeth, E., & Rivella, S. (2018). Hepcidin agonists as therapeutic tools. Blood, 131(16), 1790-1794. View Source
- [3] Clark, R. J., et al. (2016). Small cyclic agonists of iron regulatory hormone hepcidin. Bioorganic & Medicinal Chemistry Letters, 26(8), 1951-1955. View Source
